5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
Description
This compound features a polyfunctional structure integrating a piperazine-ethoxy-phenol backbone with a 4-phenyl-1H-pyrazole substituent and a benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl) group. The piperazine moiety is linked via an ethoxy chain to the phenol ring, which is further substituted at the ortho position by a pyrazole ring.
Properties
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c34-26-17-23(7-8-24(26)29-25(18-30-31-29)22-4-2-1-3-5-22)35-15-14-32-10-12-33(13-11-32)19-21-6-9-27-28(16-21)37-20-36-27/h1-9,16-18,34H,10-15,19-20H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRRKIJROWUMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is notable for its role in enhancing bioactivity through hydrophobic interactions. The piperazine ring often contributes to binding affinity with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 3605-01-4 |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 2.5 |
Antimicrobial Activity
Research has indicated that compounds containing benzo[d][1,3]dioxole and piperazine exhibit significant antimicrobial properties. A study highlighted that derivatives of these compounds showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through in vivo studies. In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β . This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation.
Antitumor Activity
Research has also pointed towards the antitumor potential of similar compounds. A derivative was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells . The presence of the pyrazole ring is thought to enhance the cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Key observations include:
- Hydrophobic Interactions : The benzo[d][1,3]dioxole group enhances lipophilicity, improving membrane permeability.
- Piperazine Substitution : Variations in piperazine substituents can significantly alter binding affinity and selectivity towards specific targets.
- Phenolic Hydroxyl Group : Contributes to antioxidant properties, potentially mitigating oxidative stress in biological systems.
Case Studies
- In Vivo Efficacy : In an experimental model using BALB/c mice, administration of the compound resulted in a significant decrease in IL-1β levels post-LPS challenge, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of derivatives were tested against standard bacterial strains using the disk diffusion method, with some showing comparable efficacy to conventional antibiotics .
- Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that modifications to the phenolic part of the molecule could enhance cytotoxicity by up to 50% compared to unmodified compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to the one exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxole-containing compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the piperazine ring is often associated with enhanced antibacterial effects due to its ability to interact with bacterial cell membranes.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit specific cancer cell lines. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine . This suggests that the compound could be explored further for its potential in treating mood disorders.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Compounds similar to the one discussed have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . This property makes it a candidate for developing anti-inflammatory medications.
Study on Antimicrobial Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated their effectiveness against resistant bacterial strains. The research highlighted how modifications at the piperazine position significantly influenced antimicrobial potency. Compounds with bulky hydrophobic groups exhibited superior activity compared to simpler structures .
Investigation into Anticancer Activity
In vitro studies have evaluated the anticancer effects of related pyrazole-containing compounds against various cancer cell lines. These studies revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity while minimizing toxicity to normal cells . Such findings underscore the importance of structural optimization in drug design.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Determinants of Activity
Pyrazole vs. Other Heterocycles : The 4-phenylpyrazole substituent may enhance π-π stacking interactions vs. dihydropyrazoles (e.g., ) or imidazoles (e.g., ), influencing selectivity for targets like kinases or GPCRs.
Benzo[d][1,3]dioxol Group : This moiety increases lipophilicity and may enhance blood-brain barrier penetration, as seen in anticonvulsant dihydropyrazoles .
Computational and Mechanistic Insights
- Noncovalent Interactions: The benzo[d][1,3]dioxol group participates in van der Waals and CH-π interactions, while the pyrazole engages in hydrogen bonding, as inferred from topology analysis tools like Multiwfn .
- Electrostatic Potential (ESP): The phenol-OH and pyrazole-NH groups exhibit negative ESP regions, favoring interactions with cationic residues in enzymatic pockets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates. For example:
- Pyrazole core : Condensation of hydrazines with β-ketoesters or α,β-unsaturated ketones ( ).
- Piperazine linkage : Alkylation or nucleophilic substitution to attach the benzo[d][1,3]dioxol-5-ylmethyl group ( ).
- Ether bond formation : Coupling the pyrazole-phenol moiety with the piperazine-ethoxy intermediate via Williamson ether synthesis ().
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyrazole and piperazine substituents ().
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( ).
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole-phenol coplanarity due to intramolecular H-bonding) ().
- Challenges : Overlapping signals in crowded aromatic regions require advanced 2D NMR (e.g., NOESY, HSQC) for unambiguous assignment .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria ().
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().
- Anti-inflammatory testing : COX-2 inhibition assays ().
- Controls : Use celecoxib (COX-2 inhibitor) or streptomycin (antibiotic) as positive controls .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be systematically addressed?
- Approach :
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times ().
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to targets like COX-2 or adenosine receptors ( ).
- Metabolic stability : Perform hepatic microsome assays to rule out rapid degradation skewing IC50 values ().
- Case study : Discrepancies in COX-2 inhibition may arise from assay interference by phenolic OH groups; masking with acetyl protection can clarify results .
Q. What strategies optimize low-yielding steps in the synthesis (e.g., piperazine-ethoxy coupling)?
- Solutions :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency ( ).
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h while improving yield by 20–30% ().
- Purification : Employ preparative HPLC with C18 columns to isolate the product from regioisomeric byproducts ().
Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
- Methods :
- Docking studies : Use AutoDock Vina to model interactions with A2B adenosine receptor (PDB ID: 5IU7) ( ).
- ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier permeability ( ).
- MD simulations : AMBER or GROMACS simulate stability of piperazine-phenol conformers over 100 ns trajectories ().
Q. What are the implications of structural analogs (e.g., variations in the benzo[d][1,3]dioxol group) on bioactivity?
- Findings :
- Electron-withdrawing groups (e.g., -NO2) on the benzodioxole reduce antimicrobial activity by 50% ().
- Methyl substitution on piperazine enhances CNS penetration (logBB > 0.3) ( ).
- Design principle : Maintain the 4-phenylpyrazole core for COX-2 affinity, but modify the benzodioxole substituent to tune solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
